2-[[6-bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid
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Overview
Description
6-Bromo-2-(1-carboxyethylthiomethyl)-3-(3’-hydroxy-4’-(methoxy)phenyl)-4(3H)-quinazolinone is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(1-carboxyethylthiomethyl)-3-(3’-hydroxy-4’-(methoxy)phenyl)-4(3H)-quinazolinone typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Thiomethylation: The thiomethyl group is introduced via a nucleophilic substitution reaction using thiol reagents.
Carboxyethylation: The carboxyethyl group can be added through an alkylation reaction using ethyl bromoacetate.
Hydroxy and Methoxy Substitution: The hydroxy and methoxy groups on the phenyl ring are typically introduced through electrophilic aromatic substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and thiomethyl groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl group in the quinazolinone core, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or catalyst.
Major Products
Oxidation: Products may include sulfoxides or sulfones from the thiomethyl group and quinazolinone derivatives with oxidized hydroxy groups.
Reduction: Reduced quinazolinone derivatives with alcohol or amine functionalities.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting cancer, inflammation, and microbial infections.
Biological Studies: The compound can be used to study the biological pathways and mechanisms involved in its activity, including its interactions with cellular targets.
Chemical Biology: It can serve as a tool compound for probing biological systems and understanding the role of specific molecular interactions.
Industrial Applications:
Mechanism of Action
The mechanism of action of 6-Bromo-2-(1-carboxyethylthiomethyl)-3-(3’-hydroxy-4’-(methoxy)phenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application, but may include inhibition of kinases, modulation of transcription factors, or interaction with cellular signaling molecules.
Comparison with Similar Compounds
Similar Compounds
2-(1-Carboxyethylthiomethyl)-3-(3’-hydroxy-4’-(methoxy)phenyl)-4(3H)-quinazolinone: Lacks the bromine atom, which may affect its biological activity and reactivity.
6-Bromo-2-(1-carboxyethylthiomethyl)-3-(4’-(methoxy)phenyl)-4(3H)-quinazolinone: Lacks the hydroxy group, which may influence its solubility and interaction with biological targets.
6-Bromo-2-(1-carboxyethylthiomethyl)-3-(3’-hydroxyphenyl)-4(3H)-quinazolinone: Lacks the methoxy group, potentially affecting its pharmacokinetic properties.
Uniqueness
The presence of both the hydroxy and methoxy groups on the phenyl ring, along with the bromine atom and carboxyethylthiomethyl group, makes 6-Bromo-2-(1-carboxyethylthiomethyl)-3-(3’-hydroxy-4’-(methoxy)phenyl)-4(3H)-quinazolinone unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
155104-16-8 |
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Molecular Formula |
C20H17BrN2O6S |
Molecular Weight |
493.3 g/mol |
IUPAC Name |
2-[[6-bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C20H17BrN2O6S/c1-10(19(26)27)30-9-17-22-15-6-3-11(21)7-14(15)18(25)23(17)12-4-5-13(16(24)8-12)20(28)29-2/h3-8,10,24H,9H2,1-2H3,(H,26,27) |
InChI Key |
BSEYJOSNSXHVGH-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)SCC1=NC2=C(C=C(C=C2)Br)C(=O)N1C3=CC(=C(C=C3)C(=O)OC)O |
Canonical SMILES |
CC(C(=O)O)SCC1=NC2=C(C=C(C=C2)Br)C(=O)N1C3=CC(=C(C=C3)C(=O)OC)O |
Synonyms |
2-[[6-bromo-3-(3-hydroxy-4-methoxycarbonyl-phenyl)-4-oxo-quinazolin-2- yl]methylsulfanyl]propanoic acid |
Origin of Product |
United States |
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